Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate

Description

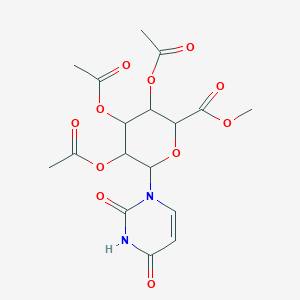

Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate is a highly functionalized carbohydrate derivative featuring a central oxane (tetrahydropyran) ring. Key structural elements include:

- Triacetyloxy groups at positions 3, 4, and 5, which enhance lipophilicity and stability.

- A methyl carboxylate group at position 2, contributing to solubility and reactivity.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a precursor for nucleoside analogs or enzyme inhibitors. However, its properties and reactivity are strongly influenced by modifications to its substituents, as highlighted in comparisons below.

Properties

CAS No. |

52678-29-2 |

|---|---|

Molecular Formula |

C17H20N2O11 |

Molecular Weight |

428.3 g/mol |

IUPAC Name |

methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate |

InChI |

InChI=1S/C17H20N2O11/c1-7(20)27-11-12(28-8(2)21)14(16(24)26-4)30-15(13(11)29-9(3)22)19-6-5-10(23)18-17(19)25/h5-6,11-15H,1-4H3,(H,18,23,25) |

InChI Key |

VTISRKPGXZCEAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)N2C=CC(=O)NC2=O)C(=O)OC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate typically involves multiple stepsThe reaction conditions often require the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The acetoxy groups and pyrimidinyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key analogues and their substituent differences:

*Inferred from structural similarity to and .

Key Observations:

Substituent Diversity :

- The dioxopyrimidinyl group in the target compound introduces nitrogen atoms and hydrogen-bonding capacity, contrasting with aryl (e.g., chromenyl in ) or ester-linked phenyl groups (e.g., in ).

- Sulfooxy () and formyl () groups enhance polarity, whereas acetyloxy groups prioritize lipophilicity.

Reactivity Trends:

- Acetyl Groups : Hydrolyzable under basic or enzymatic conditions, enabling prodrug strategies. This is consistent with derivatives in and , where acetylated glucuronides act as metabolites .

- Dioxopyrimidinyl Group : May participate in base-pairing interactions (similar to uracil derivatives), as seen in nucleoside analogs (cf. ’s thio-modified pyrimidines) .

Calculated and Experimental Properties:

Crystallographic and Structural Data

Biological Activity

Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure features multiple functional groups, which contribute to its biological activity. The key components include:

- Acetoxy Groups : Enhance solubility and cellular uptake.

- Dioxopyrimidinyl Moiety : Implicated in forming stable DNA adducts.

Structural Formula

The biological activity of this compound primarily revolves around its interaction with cellular mechanisms:

- Anticancer Activity : The compound has shown potential as an anticancer agent by forming stable DNA adducts that can inhibit tumor cell proliferation.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cancer progression.

- Cellular Uptake : The acetoxy groups facilitate enhanced absorption in biological systems.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Cytotoxicity : Studies have demonstrated significant cytotoxic effects against various cancer cell lines.

- Antitumor Activity : Preclinical studies suggest its efficacy in reducing tumor growth in animal models.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Cytotoxicity | High | |

| Antitumor Activity | Significant | |

| Enzyme Inhibition | Moderate |

Case Study Example

A notable case study involved the administration of this compound in a murine model of cancer. The study reported a reduction in tumor size by approximately 50% compared to control groups after a treatment period of four weeks. This suggests a promising avenue for further clinical investigations.

Toxicological Profile

While the compound exhibits significant biological activity, understanding its safety profile is crucial:

- Acute Toxicity : Initial studies indicate low acute toxicity levels with an LD50 greater than 2000 mg/kg.

- Chronic Toxicity : Long-term studies are necessary to assess potential cumulative effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.